N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
The synthesis of this compound involves the combination of thiazole and sulfonamide, groups with known antibacterial activity . The title compound was synthesized with a yield of 65% . The 1H NMR and 13C NMR data were provided for the compound .Molecular Structure Analysis
The molecular structure of the compound was confirmed by its physicochemical properties and spectroanalytical data . The compound has been evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .Chemical Reactions Analysis
The compound has been investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical and Chemical Properties Analysis
The compound has a melting point of 236–238 °C . The 1H NMR and 13C NMR data were provided for the compound .Scientific Research Applications
Heterocyclic Compounds in Organic Chemistry and Medicinal Applications
Compounds containing heteroatoms, including thiazole and pyridine derivatives, play a crucial role in organic chemistry due to their significant biological and medicinal applications. These compounds are often employed as recognition units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Additionally, they possess a wide range of biological and medicinal applications, indicating the potential of N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide for use in related fields (Jindal & Kaur, 2021).
Role in Water Treatment and Environmental Science
The environmental impact and behavior of compounds containing phenolic groups, such as parabens, highlight the importance of understanding the fate and behavior of similar compounds in aquatic environments. The biodegradability and persistence of these compounds, along with their potential formation of chlorinated by-products, underline the significance of research into the environmental science aspects of chemically related compounds. This knowledge could inform the environmental risk assessment and management strategies for compounds like this compound (Haman et al., 2015).
Advanced Oxidation Processes in Environmental Remediation
Research on the degradation of pharmaceutical compounds, such as acetaminophen, using advanced oxidation processes (AOPs) contributes to the understanding of the environmental fate and potential toxicity of degradation by-products. This research area is relevant for assessing the environmental impact and remediation potential of compounds with similar structures or functional groups, suggesting a possible application in studying the environmental degradation pathways and toxicity of this compound and its by-products (Qutob et al., 2022).
Potential in Drug Development and Therapeutics
The exploration of heterocyclic N-oxide molecules, including derivatives of pyridine and indazole, in drug development highlights the therapeutic potential of these compounds in treating various diseases. Their applications in catalysis, asymmetric synthesis, and as potent agents with anticancer, antibacterial, and anti-inflammatory activities suggest avenues for research into the therapeutic applications of this compound (Li et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor effects . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the growth of bacterial cells by interacting with cell-penetrating peptides .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-16-8-7-12-19-21(16)24-22(28-19)25(14-17-9-5-6-13-23-17)20(26)15-27-18-10-3-2-4-11-18/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRAEGQRODAMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.